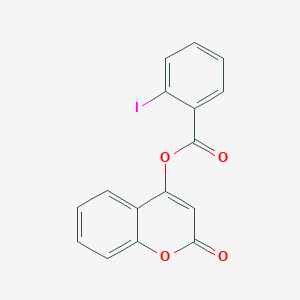

2-oxo-2H-chromen-4-yl 2-iodobenzoate

Description

Properties

IUPAC Name |

(2-oxochromen-4-yl) 2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9IO4/c17-12-7-3-1-5-10(12)16(19)21-14-9-15(18)20-13-8-4-2-6-11(13)14/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZKAZFHMWTWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-4-yl 2-iodobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-4-yl 2-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodobenzoate group can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The coumarin moiety can participate in redox reactions, leading to the formation of different oxidation states.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include substituted coumarin derivatives with various functional groups replacing the iodine atom.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the coumarin moiety.

Hydrolysis: Products include 2-oxo-2H-chromen-4-yl alcohol and 2-iodobenzoic acid.

Scientific Research Applications

2-oxo-2H-chromen-4-yl 2-iodobenzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 2-iodobenzoate is largely dependent on its interaction with specific molecular targets and pathways. The coumarin moiety can interact with various enzymes and proteins, modulating their activity. For example, coumarin derivatives are known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to diverse biological effects. The iodobenzoate group can also contribute to the compound’s activity by facilitating interactions with specific receptors or enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Crystallography

The position and nature of substituents on the benzoate ring profoundly affect molecular conformation and crystal packing. Key comparisons include:

Key Observations:

- The dihedral angle between the coumarin and benzoate moieties ranges between 55–59° for para-substituted derivatives, suggesting minimal steric hindrance at the 4-position .

- The 2-iodo substitution likely introduces greater steric bulk compared to para-substituted analogs, possibly altering packing efficiency and solubility.

Physicochemical Properties

Substituents influence molecular weight, solubility, and stability:

Insights:

- Iodine’s high molar mass and hydrophobicity likely reduce aqueous solubility compared to chloro or methyl derivatives.

- Aliphatic esters (e.g., 3,3-dimethylbutanoate) exhibit improved solubility due to reduced aromatic stacking .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-oxo-2H-chromen-4-yl 2-iodobenzoate, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves multi-step organic reactions. First, the chromenone core (2-oxo-2H-chromene) is prepared via Pechmann condensation of resorcinol derivatives with β-ketoesters. Subsequent iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Finally, esterification with 2-iodobenzoic acid derivatives (e.g., acid chlorides) in the presence of a base (e.g., pyridine) yields the target compound. Optimization includes:

- Temperature control (e.g., 0–5°C for iodination to prevent over-halogenation).

- Catalytic use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Purification via recrystallization (e.g., methanol/diethyl ether) to improve purity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the coumarin scaffold and ester linkage. For example, the carbonyl signal (C=O) appears at ~160–170 ppm in C NMR .

- IR Spectroscopy : Stretching vibrations for C=O (1720–1740 cm) and C-I (485–500 cm) validate functional groups .

- X-ray Diffraction : Resolves crystal packing and molecular geometry. Software like SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound derivatives?

- Methodology :

- Use SHELXL for high-resolution refinement of X-ray data to minimize R-factors (<5%). Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures. Discrepancies in torsion angles (e.g., C-O-C in the ester group) may arise from crystal packing forces not modeled computationally .

- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, C-H···O bonds) that influence experimental geometries .

Q. What strategies are recommended for analyzing π-π interactions and hydrogen bonding in the crystal packing of 2-oxo-2H-chromen-4-yl benzoate derivatives?

- Methodology :

- Crystallographic Software : Programs like WinGX and Mercury analyze close contacts (<3.5 Å) and dihedral angles. For example, π-π interactions between coumarin rings typically show centroid distances of 3.6–4.0 Å .

- Thermal Ellipsoid Modeling : SHELXL-generated ellipsoids highlight anisotropic displacement, revealing dynamic disorder in iodobenzene moieties under specific conditions .

Q. How can reaction pathways for iodinated coumarin benzoates be validated to address contradictions in mechanistic studies?

- Methodology :

- Isotopic Labeling : Use I-labeled intermediates to track iodination regioselectivity.

- Kinetic Studies : Monitor reaction progress via HPLC-MS to identify byproducts (e.g., di-iodinated species) and adjust stoichiometry .

- In Situ Spectroscopy : Real-time FT-IR detects transient intermediates (e.g., acyl iodides) during esterification .

Data-Driven Insights

-

Crystallographic Parameters (from ):

Parameter Value Space group P Unit cell dimensions a=8.21 Å, b=10.45 Å, c=12.73 Å R-factor (refinement) 0.039 π-π stacking distance 3.8 Å -

Synthetic Yields (from ):

- EBX-derived reactions: 60–82% yield under optimized diazo coupling conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.